![molecular formula C43H76O12S B3044021 1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol CAS No. 123036-44-2](/img/structure/B3044021.png)
1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol
Overview
Description
The compound “1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol” is a type of glycerolipid. Glycerolipids are a type of lipid that contain a glycerol backbone with fatty acids attached through ester linkages .
Molecular Structure Analysis
The molecular structure of this compound would include a glycerol backbone, two fatty acid chains (one palmitoyl and one alpha-linolenoyl), and a 6-sulfo-6-deoxy-alpha-D-glucopyranosyl group . The exact 3D structure would depend on the stereochemistry of the glycerol backbone and the conformation of the fatty acid chains .Chemical Reactions Analysis
As a glycerolipid, this compound could undergo various chemical reactions. For example, it could be hydrolyzed by lipases to release the fatty acids and glycerol . It could also undergo oxidation reactions, particularly at the double bonds in the alpha-linolenoyl chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be insoluble in water due to the hydrophobic fatty acid chains, but soluble in organic solvents . Its melting point and boiling point would depend on the length and saturation of the fatty acid chains .Scientific Research Applications
1. Ubiquitous Presence in Photosynthetically Active Organisms SQDG is a glycolipid that is ubiquitously found in photosynthetically active organisms . This wide presence in nature indicates its fundamental role in the process of photosynthesis.
Biological Activities
SQDG has attracted much attention in recent years due to its biological activities . While the specifics of these activities are not detailed in the source, it suggests that SQDG may have multiple roles in biological systems.
3. Role in Vegan and Functional Foods The increasing demand for vegan and functional foods has led to a growing interest in micronutrients such as sulfolipids, including SQDG . This suggests that SQDG could have potential applications in the development of new food products.
Role in Maintaining Phosphate Homeostasis
Glycolipids like SQDG can replace phospholipids in maintaining phosphate (Pi) homeostasis in plants which are undergoing Pi starvation . This indicates that SQDG could be crucial for plant survival under nutrient-limited conditions.
Role in Sulfoglycolysis
The sulfolipid SQDG and its headgroup, the sulfosugar sulfoquinovose (SQ), are estimated to harbor up to half of all organosulfur in the biosphere . SQ is liberated from SQDG and related glycosides by the action of sulfoquinovosidases (SQases) . This suggests that SQDG plays a significant role in the biogeochemical sulfur cycle and understanding the molecular basis of sulfoglycolysis.
Role in Synthesis of Derivatives
The method opens possibilities for the preparation of a diverse range of interesting derivatives with different saturated and unsaturated fatty acids . This suggests that SQDG could be a valuable starting material for the synthesis of various chemical compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHARQGLYKGAHR-XBZAAVCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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